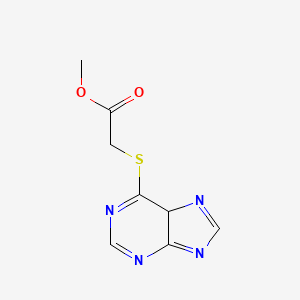![molecular formula C7H11BrClN3 B12271754 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)
1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction with boronic acids to introduce the brominated pyrazole moiety .
Analyse Des Réactions Chimiques
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the brominated pyrazole reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals. It can be used to develop inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biological Studies: Researchers use this compound to study the biological activity of azetidine and pyrazole derivatives, which can lead to the discovery of new bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol hydrochloride: This compound features a triazole ring instead of a pyrazole ring, offering different chemical properties and biological activities.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound contains an oxadiazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of azetidine and pyrazole rings, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11BrClN3 |
|---|---|
Poids moléculaire |
252.54 g/mol |
Nom IUPAC |
1-(azetidin-3-ylmethyl)-4-bromopyrazole;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
Clé InChI |
FZQHTUNBECXDHM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CN2C=C(C=N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)



![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)

